2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2,4-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. The compound combines a sulfonamide group with a dimethoxy-substituted benzene ring and a thiazolo[5,4-b]pyridine moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-9-10-18(17(12-15)27-2)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVENFDBHSPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is PI3Kα . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research.
Mode of Action
The compound interacts with its target, PI3Kα, by inhibiting its activity. This inhibition is achieved through a strong charged interaction with Lys802 in PI3Kα, facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton.
Biochemical Pathways
The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival. By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival, particularly in cancer cells where this pathway is often overactive.
Result of Action
The result of the compound’s action is a potent inhibition of PI3Kα, leading to disruption of the PI3K/AKT/mTOR pathway. This disruption can result in decreased cell proliferation and survival, making the compound potentially useful in the treatment of diseases characterized by overactive cell growth and survival, such as cancer.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other interacting molecules, and the specific cellular context in which the compound is active. For example, the compound’s acidic sulfonamide NH proton, which is crucial for its interaction with PI3Kα, could potentially be affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
The compound 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes. PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for drug development.
Cellular Effects
In cellular processes, 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC 50 values. This inhibition can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
2,4-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H19N3O4S
- Molecular Weight : 441.5 g/mol
- CAS Number : 896679-22-4
The unique structure of this compound combines a sulfonamide moiety with a thiazolo[5,4-b]pyridine fragment, which is known for its pharmacological significance.
1. Sirtuin Modulation
Research indicates that this compound may act as a sirtuin modulator , specifically activating SIRT1. Sirtuins are enzymes involved in critical cellular processes such as aging and metabolism. Activation of SIRT1 has been linked to extended lifespan in model organisms like yeast and worms.
2. Inhibition of Phosphoinositide 3-Kinase (PI3K)
Another significant mechanism is the inhibition of phosphoinositide 3-kinase (PI3K) , an enzyme pivotal in cellular growth and survival pathways. The compound's structure allows it to effectively interact with the ATP binding site of PI3K, leading to potent inhibition with nanomolar IC50 values. This characteristic positions it as a promising candidate for cancer therapy and other diseases associated with PI3K signaling pathways.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Mechanism | IC50/Effectiveness |
|---|---|---|
| SIRT1 Activation | Modulates cellular aging and metabolism | Significant lifespan extension in model organisms |
| PI3K Inhibition | Blocks growth and survival signals | Nanomolar IC50 values |
| Anticancer Potential | Targets cancer cell proliferation | Effective against various cancer cell lines |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant anticancer activity across multiple human cancer cell lines. The most potent compounds showed GI50 values ranging from 0.20–2.58 μM against the National Cancer Institute's panel .
- Sirtuin Activation Studies : In model organisms, compounds activating SIRT1 have been shown to improve metabolic health and extend lifespan significantly. This suggests potential applications in age-related diseases and metabolic disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications
Thiazolo[5,4-b]pyridine Derivatives
- Compound 67 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide) :
- Compound 4 (N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide) :
Sulfonamide-Based Analogs
- Pyrazole-sulfonamide hybrids (e.g., 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide): Structural Difference: Replaces thiazolo-pyridine with pyrazole and introduces amino substituents. Activity: Demonstrates anticancer effects against colon cancer, highlighting the sulfonamide group’s role in apoptosis induction .
Substituent Effects on Activity
- Ring Size and Heteroatoms: Compound 68 (3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-morpholinomethyl-1,3-thiazol-2-yl]benzenesulfonamide) shows 64% inhibitory potency due to the morpholine oxygen’s hydrogen-bonding capability, outperforming pyrrolidine-containing analogs (9% for Compound 69) .
- Tautomerism :
Analytical Characterization
- IR/NMR : Key bands (e.g., νC=S at 1247–1255 cm⁻¹ in triazole-thiones) confirm tautomeric states and functional group integrity .
- Mass Spectrometry : Used to verify molecular weights (e.g., m/z 589.1 for chromen-2-yl derivatives in ).
Neurological Targets
- Kynurenine Pathway Inhibition :
Anticancer Activity
- Sulfonamide Role : Pyrazole-sulfonamide hybrids induce apoptosis in colon cancer cells, suggesting the sulfonamide moiety’s importance in disrupting cellular pathways .
- Thiazolo-pyridine Advantage: The fused thiazole-pyridine system in the target compound likely offers superior π-π stacking interactions with enzyme active sites compared to monocyclic thiazoles.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
